
sodium;(Z)-octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(Z)-octadec-9-enoate, commonly known as sodium oleate, is a sodium salt of oleic acid. It is an anionic surfactant and is widely used in various industrial applications. This compound is known for its emulsifying, dispersing, and detergent properties. Sodium oleate is often found in soaps, detergents, and cosmetics due to its ability to lower the surface tension of water, making it an effective cleaning agent.
準備方法
Synthetic Routes and Reaction Conditions: Sodium oleate is typically synthesized through the saponification of oleic acid with sodium hydroxide. The reaction involves heating oleic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium oleate and water. The reaction can be represented as follows:
C17H33COOH+NaOH→C17H33COONa+H2O
Industrial Production Methods: In industrial settings, sodium oleate is produced by neutralizing oleic acid with sodium carbonate or sodium hydroxide. The process involves mixing oleic acid with a sodium carbonate or sodium hydroxide solution, followed by heating and stirring to ensure complete reaction. The resulting product is then purified and dried to obtain sodium oleate in its solid form.
Types of Reactions:
Oxidation: Sodium oleate can undergo oxidation reactions, leading to the formation of various oxidation products such as peroxides and epoxides.
Reduction: Reduction of sodium oleate can yield oleic acid or other reduced forms of the compound.
Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like calcium chloride or magnesium chloride can facilitate cation exchange.
Major Products Formed:
Oxidation: Peroxides, epoxides, and other oxidized derivatives.
Reduction: Oleic acid and other reduced forms.
Substitution: Calcium oleate, magnesium oleate, and other metal oleates.
科学的研究の応用
Sodium oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of soaps, detergents, and emulsifiers. It is also used in the flotation process in the mining industry to separate valuable minerals from ores.
作用機序
Sodium oleate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to emulsify oils and fats. This action is due to the amphiphilic nature of sodium oleate, which has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The hydrophobic tail interacts with oils and fats, while the hydrophilic head interacts with water, leading to the formation of micelles that can solubilize and disperse oils in water.
類似化合物との比較
Sodium stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.
Sodium palmitate: Similar in structure and function, used in cosmetics and personal care products.
Sodium laurate: A shorter-chain fatty acid salt, also used in soaps and detergents.
Uniqueness of Sodium Oleate: Sodium oleate is unique due to its unsaturated nature, which imparts different physical and chemical properties compared to saturated fatty acid salts like sodium stearate and sodium palmitate. The presence of a double bond in the carbon chain of sodium oleate makes it more reactive and provides distinct emulsifying and dispersing capabilities.
特性
IUPAC Name |
sodium;(Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXLBQYZLBQEK-KVVVOXFISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
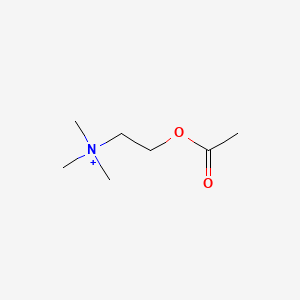
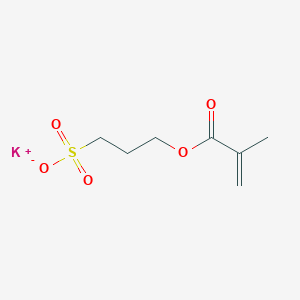

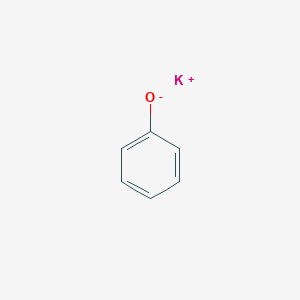
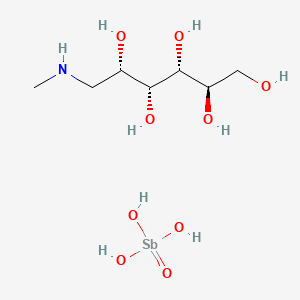
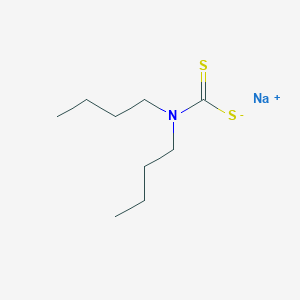
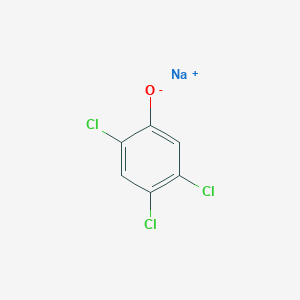
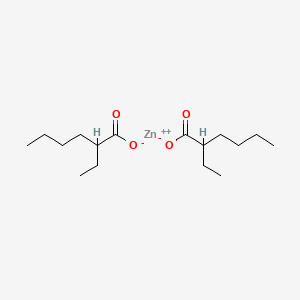
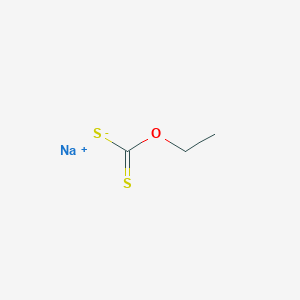
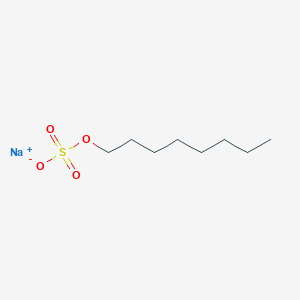
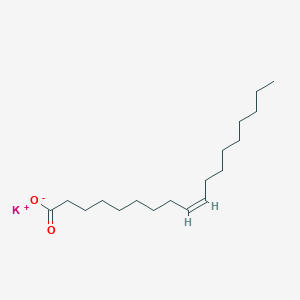
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)
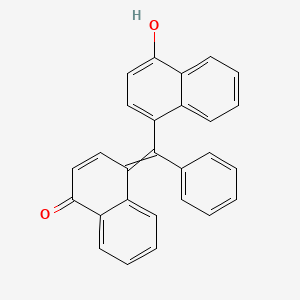
![7H-Benzo[c]fluorene](/img/structure/B7822136.png)
